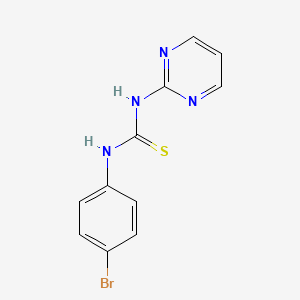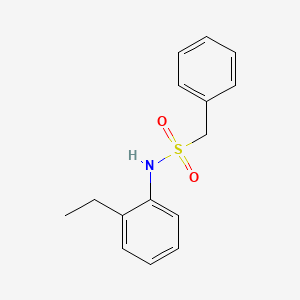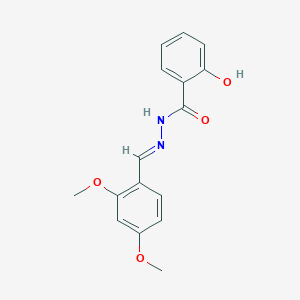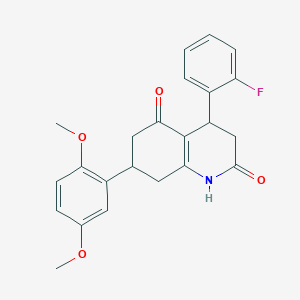![molecular formula C20H33N3O3 B5586500 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5586500.png)
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide, also known as LY303511, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as isoxazolecarboxamides and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is responsible for the activation of the pathway.
Biochemical and Physiological Effects:
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store and transport. However, one of the limitations of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide is that it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide. One potential direction is the further investigation of its anti-cancer properties and its potential use in the treatment of various types of cancer. Another potential direction is the study of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide involves the reaction of 3-isobutyl-5-isoxazolecarboxylic acid with 1-(4-morpholinyl)cycloheptylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-N-[(1-morpholin-4-ylcycloheptyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-16(2)13-17-14-18(26-22-17)19(24)21-15-20(7-5-3-4-6-8-20)23-9-11-25-12-10-23/h14,16H,3-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYUKVMQBMFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2(CCCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5586437.png)
![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)

![N-(4-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586458.png)

![(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
![{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5586482.png)
![2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5586525.png)
![3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)
